The Burgess reagent is a powerful dehydrating agent. In recent years, its most notable application has been in the cyclodehydration of hydroxy amides and thioamides to afford the corresponding heterocycles.
The Burgess reagent has been used to achieve high yields in the cyclodehydration of hydroxy amides.
The Burgess reagent is a mild and selective dehydrating reagent often used in organic chemistry. It was developed in the laboratory of Edward M.
The Burgess reagent is a powerful dehydration agent for compounds such as secondary and tertiary alcohols, diols, amino alcohols, sugars, etc., including reactions with epoxides
The Burgess reagent has been used to achieve high yields in the dehydration of compounds such as secondary and tertiary alcohols, diols, amino alcohols, sugars, etc., including reactions with epoxides
Burgess reagent, chemically known as methyl N-(triethylammoniumsulfonyl)carbamate, is a specialized dehydrating agent widely utilized in organic synthesis. Developed by Edward M. Burgess, this reagent is notable for its mildness and selectivity in converting secondary and tertiary alcohols into alkenes through a syn elimination mechanism. It is particularly effective when the alcohol has an adjacent proton, while primary alcohols are less amenable to dehydration using this reagent .
The primary reaction facilitated by Burgess reagent is the dehydration of alcohols. The mechanism involves an intramolecular elimination process that results in the formation of alkenes. The reagent can also catalyze the oxidation of primary and secondary alcohols to aldehydes and ketones, particularly in the presence of dimethyl sulfoxide, yielding excellent results under mild conditions . Additionally, it has been shown to react with 1,2-diols and epoxy-alcohols to form sulfamidates, and with thiols to produce symmetrical disulfides .
Burgess reagent can be synthesized from chlorosulfonylisocyanate through a reaction with methanol and triethylamine in benzene. This straightforward method allows for the production of the reagent in good yields, making it accessible for laboratory use .
textChlorosulfonylisocyanate + Methanol + Triethylamine → Burgess Reagent
Burgess reagent has found diverse applications in organic chemistry:
Recent studies have highlighted the versatility of Burgess reagent beyond traditional dehydration reactions. It has been shown to effectively participate in non-dehydrative synthetic tasks such as forming sulfamidates and glycosylamines from various substrates. The reagent's compatibility with sensitive functional groups makes it an attractive choice for complex organic syntheses where functional group protection would otherwise be necessary .
Burgess reagent stands out among several dehydrating agents due to its selectivity and mild reaction conditions. Below is a comparison with other similar compounds:
Compound | Structure Type | Key Features | Unique Aspects |
---|---|---|---|
Burgess Reagent | Carbamate | Mild dehydration; syn elimination | Effective on secondary/tertiary alcohols |
Thionyl Chloride | Sulfur Chloride | Converts alcohols to alkyl halides | Often requires harsher conditions |
Phosphorus Oxychloride | Phosphorus Compound | Dehydrates alcohols; forms ethers or halides | Less selective; harsher byproducts |
2-Methyl-2-butene | Alkene | Not a dehydrating agent; used for olefination | Not applicable for alcohol dehydration |
Sulfuric Acid | Strong Acid | Dehydrates alcohols; forms alkenes | Very harsh conditions; can lead to side reactions |
Burgess reagent's unique ability to operate under mild conditions while maintaining high selectivity makes it particularly valuable in synthetic organic chemistry compared to other dehydrating agents .
Irritant